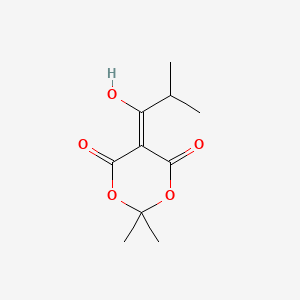

5-(1-Hydroxy-2-methylpropylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(1-Hydroxy-2-methylpropylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione (5-HMPD) is a chemical compound that is widely used in scientific research. It is a cyclic dione derivative with a molecular formula of C8H14O4 and a molecular weight of 182.19 g/mol. 5-HMPD has been used in a variety of laboratory experiments, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively.

Scientific Research Applications

Ring Opening Reactions : One study explores the ring-opening reactions of similar compounds with cyclic secondary amines, leading to various derivatives with potential applications in organic synthesis (Šafár̆ et al., 2000).

Reactions with Trialkyl(aryl) Phosphites : Another research outlines how the compound reacts with trialkyl(aryl) phosphites in the presence of alcohols, yielding dialkyl malonates, which are important in various chemical syntheses (Hosseini-Tabatabaei et al., 2011).

Reactions with tert-Butyl Isocyanide : The compound also reacts smoothly with tert-butyl isocyanide in the presence of primary or secondary amines, leading to the production of various amide derivatives (Yavari et al., 2003).

Aqueous Media Synthesis : There's a method for synthesizing derivatives of this compound in aqueous media, highlighting an environmentally friendly approach to chemical synthesis (Jin et al., 2006).

Carbonyl-18O Rearrangement : Research into the rearrangement of an acyloxycarbene to a 1,2-dione using this compound has been conducted, contributing to the understanding of complex chemical processes (Brown et al., 1983).

Synthesis of Amino(thiomethyl)methylene Derivatives : Another study focuses on the synthesis and reactions of amino(thiomethyl)methylene derivatives of this compound, indicating its versatility in organic chemistry (Al-Sheikh et al., 2009).

Crystal Structure Analysis : The crystal structure of derivatives of this compound has been analyzed, which is crucial for understanding its chemical properties and potential applications (Zeng, 2014).

Electronic Properties Analysis : A study on the synthesis, structural characterization, and electronic properties of 5-arylidene derivatives provides insights into the compound's electronic behavior, useful in material science and chemistry (Dey et al., 2015).

Mechanism of Action

Target of Action

It is suggested that it may play a role in proteomics research .

Mode of Action

Isobutyryl Meldrum’s Acid has a unique structure that allows it to participate in various chemical reactions. Its C5 position is readily involved in electrophilic substitution reactions, while the C4 and C6 positions are easily attacked by nucleophiles . At elevated temperatures, it undergoes distinctive decomposition pathways, which can be used in cycloaddition and acylation reactions .

Biochemical Pathways

It is known that meldrum’s acid derivatives, to which isobutyryl meldrum’s acid belongs, are involved in many metabolic processes, such as the citric acid cycle, fatty acid biosynthesis, and secondary metabolism, including polyketide biosynthesis .

Pharmacokinetics

It is known that meldrum’s acid derivatives have been used in the synthesis of diverse compounds, suggesting potential bioavailability .

Result of Action

Its unique chemical properties and involvement in various reactions suggest that it may have significant impacts at the molecular and cellular levels .

Action Environment

The action of Isobutyryl Meldrum’s Acid can be influenced by environmental factors such as temperature, as it undergoes distinctive decomposition pathways at elevated temperatures

properties

IUPAC Name |

5-(1-hydroxy-2-methylpropylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5/c1-5(2)7(11)6-8(12)14-10(3,4)15-9(6)13/h5,11H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGAIJVQVOJMDFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C1C(=O)OC(OC1=O)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716083 |

Source

|

| Record name | 5-(1-Hydroxy-2-methylpropylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1-Hydroxy-2-methylpropylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

CAS RN |

84794-38-7 |

Source

|

| Record name | 5-(1-Hydroxy-2-methylpropylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![prop-2-enyl N-[9-chloro-7-(prop-2-enoxycarbonylamino)acridin-2-yl]carbamate](/img/structure/B561882.png)

![9-[(2xi)-5-(Aziridin-1-yl)-5-deoxy-beta-D-threo-pentofuranosyl]-N~8~-(4-{[5-(dimethylamino)naphthalene-1-sulfonyl]amino}butyl)-9H-purine-6,8-diamine](/img/structure/B561887.png)

![4-[4-[2-(Dimethylamino)ethoxy]phenyl]-3,4-diphenyl-butan-1-ol](/img/structure/B561895.png)

![(-)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol, Hydrochloride](/img/structure/B561901.png)

![N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]-chloroacetamide](/img/structure/B561902.png)